Salicylaldehyde benzoyl hydrazone

概要

説明

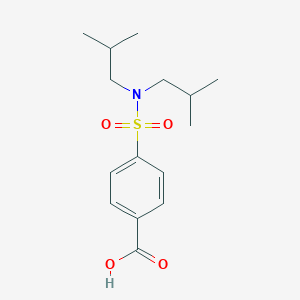

Salicylaldehyde benzoyl hydrazone (SBH) is a compound that belongs to a series of iron chelators proposed for chemotherapy of iron overload . It crystallizes as hydrogen-bonded sheets .

Synthesis Analysis

A salicylaldehyde benzoyl hydrazone-based near-infrared probe for copper (II) was designed and synthesized . The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu 2+ can induce a distinct quench of the fluorescence intensity .Molecular Structure Analysis

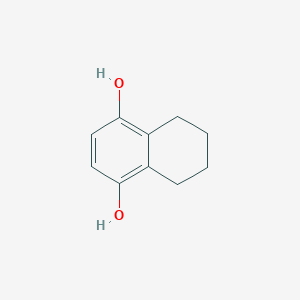

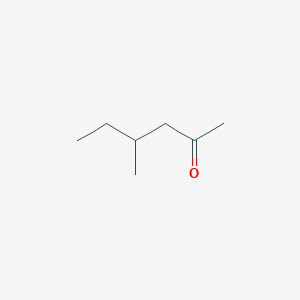

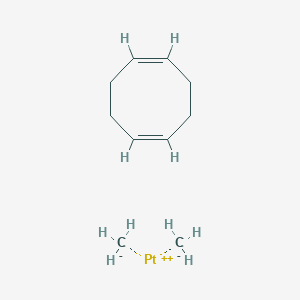

The molecular formula of Salicylaldehyde benzoyl hydrazone is C14H12N2O2 . The crystallographic characterization reveals quasi coplanarity of the whole molecular skeleton, localization of the double bonds in the central -C=N-N-C=O chain, which has an E configuration with respect to the double bond of the hydrazone bridge, and an amide trans,s-cis configuration around the single N-N bond .Chemical Reactions Analysis

Solutions of salicylaldehyde benzoyl hydrazone (SBH) in mixed DMSO/H2O solvents have been studied by IR and NMR spectroscopy .Physical And Chemical Properties Analysis

The molecular weight of Salicylaldehyde benzoyl hydrazone is 240.26 g/mol . The crystal structure of the compound reveals quasi coplanarity of the whole molecular skeleton .科学的研究の応用

Bioimaging Applications

Scientific Field

Summary of the Application

Salicylaldehyde benzoyl hydrazone is used as a near-infrared probe for copper (II) and its bioimaging applications . This is significant in clinical copper-related disease diagnosis .

Methods of Application

A near-infrared fluorescent probe, CySBH, with a salicylaldehyde benzoyl hydrazone group as a selective and sensitive receptor for Cu2+ was designed and synthesized . The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu2+ can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu2+ .

Results or Outcomes

It was demonstrated that CySBH could rapidly recognize Cu2+ with good selectivity and high sensitivity . Moreover, on the basis of low cell cytotoxicity, the probe was used to visualize Cu2+ in two cell lines by fluorescence imaging . Furthermore, CySBH can also be used to monitor Cu2+ in vivo due to its NIR emission properties .

Chelating Agent in Iron-Overload Diseases

Scientific Field

Summary of the Application

Salicylaldehyde benzoyl hydrazone and its analogues are used as chelating agents for reducing the toxic effects of iron-overload diseases, such as β-thalassemia .

Methods of Application

The compound is used as a chelating agent, which means it has the ability to bind to metal ions, in this case, iron. This binding helps to reduce the toxic effects of excess iron in the body .

Results or Outcomes

The use of Salicylaldehyde benzoyl hydrazone as a chelating agent has been shown to be effective in reducing the toxic effects of iron-overload diseases .

Antimicrobial and Antituberculosis Activity

Summary of the Application

Salicylaldehyde benzoyl hydrazone and its transition metal complexes have been found to exhibit antimicrobial and antituberculosis activity .

Methods of Application

The compounds were tested in vitro against four bacterial (E. coli, S. aureus, P. aeruginosa and B. subtilis) and two fungal (C. albicans and A. niger) pathogens. Antituberculosis activity was assessed against M. tuberculosis H 37 RV (MTCC 200) strain using Lowenstein–Jensen (L. J.) slope technique .

Results or Outcomes

The results revealed that certain ligands and their Cu (II) and Zn (II) complexes have potent antimicrobial and antitubercular activities .

Antitumor Activity

Scientific Field

Summary of the Application

Hydrazones of Salicylaldehyde benzoyl hydrazone type have been found to exhibit antitumor activity related to the inhibition of DNA synthesis in various human and rodent cells .

Methods of Application

The specific methods of application are not detailed in the source, but typically, these compounds would be tested in vitro or in vivo for their ability to inhibit the growth of cancer cells .

Results or Outcomes

The compounds have shown promising results in inhibiting DNA synthesis, which is a crucial process for the growth and proliferation of cancer cells .

Antioxidant Activity

Scientific Field

Summary of the Application

Salicylaldehyde benzoyl hydrazone and its transition metal complexes have been found to exhibit antioxidant activity .

Methods of Application

The DPPH assay was employed to examine the antioxidant activity of the synthesized compounds .

Results or Outcomes

Certain ligands and their Cu (II) and Zn (II) complexes have shown good efficiency for decolorizing the purple color of DPPH solution, indicating their antioxidant activity .

Copper Ion Detection

Scientific Field

Summary of the Application

Salicylaldehyde benzoyl hydrazone is used as a selective and sensitive receptor for Cu2+ in a near-infrared fluorescent probe, CySBH .

Methods of Application

The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu2+ can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu2+ .

Safety And Hazards

将来の方向性

The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu 2+ can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu 2+. This suggests that the NIR fluorescent probe CySBH provides a novel approach for the selective and sensitive monitoring of Cu 2+ in living systems .

特性

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIWEDKDZPIULI-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877419 | |

| Record name | Salicylaldehyde Phenyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylaldehyde benzoyl hydrazone | |

CAS RN |

3232-37-9 | |

| Record name | Salicylaldehyde benzoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)